(1-Methyl-piperidin-4-yl)-phenethyl-amine
Overview
Description
(1-Methyl-piperidin-4-yl)-phenethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine are significant in the pharmaceutical industry due to their wide range of biological activities .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular, resulting in the formation of two new C-N bonds .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Piperidine derivatives are known to have various pharmacological applications . More research is needed to describe the specific effects of this compound.
Action Environment
It’s known that the initiation of intramolecular cyclization in similar compounds usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), and the maintenance of the environment .
Biochemical Analysis
Biochemical Properties
(1-Methyl-piperidin-4-yl)-phenethyl-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as lactate dehydrogenase and various cytochrome P450 enzymes . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme groups . This inhibition can lead to changes in the metabolism of other compounds within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular metabolism over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes such as cell proliferation and apoptosis . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit the activity of key metabolic enzymes, leading to the accumulation of toxic metabolites within the cell .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can impact the overall metabolic flux within the cell and influence the compound’s biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, this compound can bind to various intracellular proteins, leading to its accumulation in specific cellular compartments . This distribution can influence the compound’s biological activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can impact the compound’s ability to interact with specific biomolecules and modulate cellular processes . For instance, the accumulation of this compound in the mitochondria can influence mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of phenethylamine with 1-methyl-4-piperidone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-piperidin-4-yl)-phenethyl-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Scientific Research Applications
(1-Methyl-piperidin-4-yl)-phenethyl-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with similar structural features.
(1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone: A compound with similar piperidine core but different substituents.
Uniqueness
(1-Methyl-piperidin-4-yl)-phenethyl-amine is unique due to its specific combination of the piperidine and phenethylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-N-(2-phenylethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCWUQXLLZVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354836 | |
Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30508-81-7 | |
Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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